[(6S,8S,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-Desacetyl Difluprednate is a synthetic corticosteroid derived from difluprednate. It is primarily used in pharmaceutical research and development due to its potent anti-inflammatory properties. This compound is a key intermediate in the synthesis of difluprednate, which is used to treat inflammation and pain associated with ocular surgery .
Preparation Methods
The synthesis of 21-Desacetyl Difluprednate involves multiple steps, starting from prednisolone. The process includes fluorination, hydroxylation, and esterification reactions. The reaction conditions typically involve the use of reagents such as fluorine gas, acetic anhydride, and butyric acid. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification techniques .
Chemical Reactions Analysis
21-Desacetyl Difluprednate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the molecule.
Esterification: This reaction involves the formation of esters by reacting with carboxylic acids or their derivatives under acidic conditions.
Scientific Research Applications
21-Desacetyl Difluprednate is widely used in scientific research due to its potent anti-inflammatory properties. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular processes and signaling pathways involved in inflammation.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases.
Industry: Used in the pharmaceutical industry for the synthesis of difluprednate and related compounds
Mechanism of Action
21-Desacetyl Difluprednate exerts its effects by inducing the production of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins inhibit the release of arachidonic acid, a precursor of potent mediators of inflammation such as prostaglandins and leukotrienes. This mechanism reduces inflammation and pain by modulating the inflammatory response .
Comparison with Similar Compounds
21-Desacetyl Difluprednate is unique due to its specific structural modifications, which enhance its anti-inflammatory properties. Similar compounds include:
Difluprednate: The parent compound, used for treating ocular inflammation.
Prednisolone: A corticosteroid with similar anti-inflammatory properties but different structural features.
Dexamethasone: A more potent corticosteroid with a longer duration of action .
These compounds share similar mechanisms of action but differ in their potency, duration of action, and specific applications.
Properties
Molecular Formula |
C25H32F2O6 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
[(6S,8S,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C25H32F2O6/c1-4-5-21(32)33-24(20(31)13-28)9-7-15-16-11-18(26)17-10-14(29)6-8-22(17,2)25(16,27)19(30)12-23(15,24)3/h6,8,10,15-16,18-19,28,30H,4-5,7,9,11-13H2,1-3H3/t15-,16-,18-,19-,22-,23-,24-,25?/m0/s1 |
InChI Key |
BQEJAAIPKDQEPV-WKDBKKHPSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)CO |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.